REACTION_CXSMILES
|
C[Si](C)(C)[N:3]1[CH:7]=[C:6](I)[CH:5]=[N:4]1.C([Mg]Cl)(C)C.C(O[B:20]1[O:24][C:23]([CH3:26])([CH3:25])[C:22]([CH3:28])([CH3:27])[O:21]1)(C)C.[Cl-].[NH4+]>[Cl-].[Na+].O.C1(C)C=CC=CC=1.C1COCC1>[CH3:27][C:22]1([CH3:28])[C:23]([CH3:26])([CH3:25])[O:24][B:20]([C:6]2[CH:5]=[N:4][NH:3][CH:7]=2)[O:21]1 |f:3.4,5.6.7|
|
Name
|
1-trimethylsilyl-4-iodopyrazole
|
Quantity
|
225.1 g
|
Type
|
reactant
|
Smiles
|
C[Si](N1N=CC(=C1)I)(C)C
|
Name
|
|
Quantity
|
2200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
510 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
halogen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
347 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction is then stirred at 0° C. for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flask equipped with a mechanical stirrer, nitrogen inlet, addition funnel
|
Type
|
ADDITION
|
Details
|
was added at a rate such that the temperature
|
Type
|
CUSTOM
|
Details
|
did not exceed 0° C
|
Type
|
CUSTOM
|
Details
|
the temperature below 0° C.
|
Type
|
ADDITION
|
Details
|
fairly rapidly after about ½ of the compound was added
|
Type
|
CUSTOM
|
Details
|
to reach 5° C.
|
Type
|
TEMPERATURE
|
Details
|
before being warmed to room temperature over 1 hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for an additional 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 6° C.
|
Type
|
TEMPERATURE
|
Details
|
increase to 25° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated (a large amount of solid
|
Type
|
WASH
|
Details
|
was sequentially washed with water (6×2.2 L), brine (2×2.2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NNC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90.3 g | |
YIELD: PERCENTYIELD | 54.8% | |
YIELD: CALCULATEDPERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |